1-Bromo-4-(difluoromethyl)-2-methoxybenzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of anisole, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and difluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene typically involves the bromination of 5-(difluoromethyl)anisole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in ether, under inert atmosphere.
Major Products:
Substitution: Formation of 2-methoxy-5-(difluoromethyl)anisole.
Oxidation: Formation of 2-bromo-5-(difluoromethyl)benzoquinone.
Reduction: Formation of 2-bromo-5-(difluoromethyl)anisole derivatives with reduced bromine.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Bromoanisole: Similar structure but lacks the difluoromethyl group.
4-Bromoanisole: Another isomer with the bromine atom at the para position.
2-Bromo-5-fluoroanisole: Similar structure with a fluorine atom instead of the difluoromethyl group.
Uniqueness: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWVGCFFVLHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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